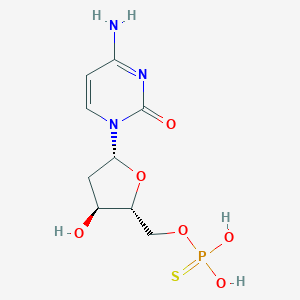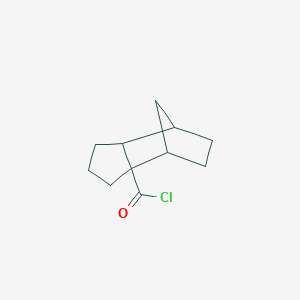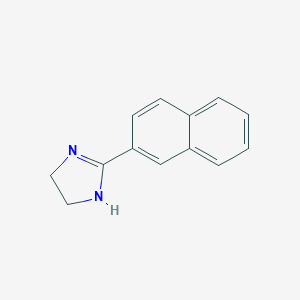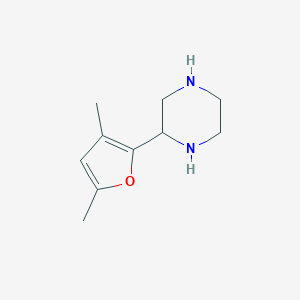
4-溴-2,5-二甲基-1H-吡咯-3-羧酸甲酯
描述
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C8H10BrNO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate, can be achieved through various methods. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a carboxylate group attached to the pyrrole ring .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate include its molecular weight, which is 232.074 Da . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the search results.科学研究应用
Anticancer Research
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is utilized in the synthesis of compounds with potential anticancer properties. Pyrrole derivatives have been studied for their efficacy against various cancer types, including leukemia, lymphoma, and myelofibrosis . The compound’s ability to be incorporated into biologically active scaffolds makes it valuable in medicinal chemistry for drug discovery.
Antibacterial and Antifungal Agents
This compound serves as a precursor in creating molecules with antibacterial and antifungal activities. The pyrrole ring system, which is part of this compound’s structure, is known to inhibit bacterial and fungal growth, making it a significant contributor to the development of new antibiotics and fungicides .
Antiprotozoal and Antimalarial Drugs
Research has shown that pyrrole-containing analogs can be effective in treating protozoal infections, including malaria. The structural versatility of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate allows for the creation of compounds that can disrupt the life cycle of protozoa, offering a pathway for developing new antimalarial drugs .
Anti-inflammatory Medications
The anti-inflammatory properties of pyrrole derivatives make them suitable for the design of new anti-inflammatory drugs. By modifying the pyrrole core of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate, researchers can synthesize compounds that may reduce inflammation and be used to treat conditions like arthritis .
Cholesterol-Lowering Agents
Compounds derived from methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate have been explored for their potential to lower cholesterol levels. The pyrrole ring is a common feature in several marketed drugs that target cholesterol, indicating its significance in cardiovascular drug development .
HIV-1 Reverse Transcriptase Inhibitors
The pyrrole subunit is known to inhibit reverse transcriptase in HIV-1, which is crucial for the virus’s replication. Derivatives of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate could lead to the development of new antiretroviral therapies aimed at managing HIV/AIDS .
属性
IUPAC Name |
methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBDYFSMZPRVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384005 | |
| Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120935-94-6 | |
| Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)






![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)